molecular formula C5H9I B14487676 1-Iodo-3-methylbutene

1-Iodo-3-methylbutene

Cat. No.: B14487676
M. Wt: 196.03 g/mol
InChI Key: SESUMRHCXRFUHX-UHFFFAOYSA-N
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Description

1-Iodo-3-methylbutene is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

IUPAC Name

1-iodo-3-methylbut-1-ene

InChI

InChI=1S/C5H9I/c1-5(2)3-4-6/h3-5H,1-2H3

InChI Key

SESUMRHCXRFUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CI

Origin of Product

United States

Synthesis of 1 Iodo 3 Methylbutene

Precursor-Based Methodologies

The most common approaches to synthesizing 1-iodo-3-methylbutene begin with readily available chemical precursors. These methods are broadly categorized based on the starting material.

The carbon-carbon double bond in unsaturated hydrocarbons like 3-methyl-1-butene (B165623) provides a reactive site for the introduction of an iodine atom.

Electrophilic iodination involves the addition of an electrophilic iodine species across the double bond of an alkene. acsgcipr.org For 3-methyl-1-butene, this reaction can be facilitated using various iodinating agents. Reagents such as N-iodosuccinimide (NIS) can be employed, often in the presence of a catalytic amount of a strong acid, to achieve the desired iodination. acsgcipr.org The reaction proceeds through the formation of a more stable secondary carbocation intermediate, which is then attacked by the iodide ion. The regioselectivity of this addition is a critical aspect, as the reaction aims to specifically form the 1-iodo product.

The addition of hydrogen iodide (HI) across the double bond of 3-methyl-1-butene is another pathway to synthesize iodo-alkanes. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the iodine atom adds to the more substituted carbon, which would lead to 2-iodo-3-methylbutane. vaia.comed.gov However, under specific conditions, such as in the presence of peroxides (anti-Markovnikov addition), the formation of the terminal this compound can be favored. This radical addition mechanism proceeds via a more stable secondary radical.

Table 1: Comparison of Routes from 3-methyl-1-butene
Method Reagents Key Principle Typical Product
Electrophilic IodinationI₂, Lewis Acid / NIS, Acid Catalyst acsgcipr.orgElectrophilic attack on the double bondMixture, favors thermodynamically stable product
Hydrohalogenation (Markovnikov)HI vaia.comed.govFormation of the more stable carbocation2-Iodo-3-methylbutane
Hydrohalogenation (Anti-Markovnikov)HI, PeroxidesFormation of the more stable radicalThis compound

Alcohols serve as versatile precursors for the synthesis of alkyl iodides. The conversion of 3-methyl-1-butanol to this compound typically involves a two-step process: dehydration followed by iodination.

Initially, 3-methyl-1-butanol can be dehydrated using a strong acid catalyst like sulfuric acid or phosphoric acid to yield 3-methyl-1-butene. This alkene can then undergo iodination as described in the previous section.

Alternatively, a more direct conversion of the alcohol to the iodide can be achieved. A common method involves reacting the alcohol with a combination of red phosphorus and iodine. This in-situ generation of phosphorus triiodide (PI₃) converts the hydroxyl group into a good leaving group, which is subsequently displaced by an iodide ion. Another approach is the reaction of the alcohol with triphenylphosphine, iodine, and imidazole, known as the Appel reaction, which provides a mild and efficient route to the corresponding iodide.

The Finkelstein reaction is a widely used method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. smolecule.com This nucleophilic substitution reaction involves treating the haloalkane with a solution of sodium iodide (NaI) in acetone (B3395972). smolecule.com

For the synthesis of this compound, the precursor would be 1-chloro-3-methylbutene or 1-bromo-3-methylbutene. The reaction's success hinges on the fact that sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus driving the equilibrium towards the formation of the desired iodoalkane. smolecule.com For instance, reacting 1-bromo-3-methylbutane (B150244) with sodium iodide in acetone and refluxing the mixture can yield 1-iodo-3-methylbutane. chemicalbook.com This SN2 reaction is a cornerstone for producing alkyl iodides. smolecule.com

Table 2: Halogen Exchange Reaction Details
Starting Material Reagents Solvent Key Principle
1-Bromo-3-methylbutaneSodium Iodide (NaI) chemicalbook.comAcetone smolecule.comLe Châtelier's principle (precipitation of NaBr)
1-Chloro-3-methylbutaneSodium Iodide (NaI) Acetone smolecule.comLe Châtelier's principle (precipitation of NaCl)

Routes from Unsaturated Hydrocarbons (e.g., 3-methyl-1-butene)

Novel Synthetic Routes and Innovations

Research into the synthesis of organoiodine compounds is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. While specific novel routes for this compound are not extensively documented in recent literature, advancements in the field of C-H activation and hypervalent iodine chemistry present potential future pathways. frontiersin.orgacs.org

Hypervalent iodine reagents, for example, are gaining traction as powerful tools in organic synthesis for their ability to facilitate a wide range of transformations under mild conditions. frontiersin.orgacs.org The development of new catalytic systems that could directly and selectively iodinate a specific position on the butene chain could represent a significant innovation in the synthesis of this compound.

Catalytic Systems for Carbon-Iodine Bond Formation

The formation of the carbon-iodine (C-I) bond in vinyl iodides is often facilitated by transition-metal catalysts, which can offer mild reaction conditions and high selectivity.

Copper-Catalyzed Systems: Copper(I) catalysts are effective in promoting the Finkelstein-type halide-exchange reaction, where a vinyl bromide is converted into the corresponding vinyl iodide. thieme-connect.comorganic-chemistry.org This method is noted for its stereospecificity, meaning the geometric configuration (E/Z) of the starting vinyl bromide is retained in the vinyl iodide product. thieme-connect.comthieme-connect.com The reaction proceeds smoothly under mild conditions using potassium iodide as the iodine source and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org For instance, the combination of copper(I) iodide (CuI) and a ligand such as L-proline has been shown to be effective. thieme-connect.com

Palladium-Catalyzed Systems: Palladium catalysts are widely used for creating C-I bonds. One approach involves a one-pot reaction sequence starting from a terminal alkyne. This sequence can consist of a palladium-catalyzed hydrostannation followed by iodinolysis of the resulting vinylstannane intermediate. researchgate.net Another strategy is the decarbonylative iodination of vinyl carboxylic acids, where a Pd/Xantphos catalyst system uses 1-iodobutane (B1219991) as the iodide source. nih.gov

Rhodium-Catalyzed Systems: Rhodium catalysts have been developed for the anti-Markovnikov hydroiodination of terminal alkynes. chemrxiv.orgresearchgate.net This method is significant because it produces linear vinyl iodides, a contrast to the branched products typically obtained from classical hydroiodination. chemrxiv.org By selecting the appropriate ligand, it is possible to control the stereochemical outcome, yielding either (E)- or (Z)-vinyl iodides. researchgate.netresearchgate.net

Manganese-Catalyzed Systems: Inexpensive manganese salts, such as Mn(OAc)2·4H2O, can catalyze the Markovnikov hydroiodination of terminal alkynes using trimethylsilyl (B98337) iodide (TMSI) as the iodine source. organic-chemistry.org This method efficiently transforms alkynes into their corresponding α-iodide styrene (B11656) derivatives. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Vinyl Iodide Synthesis

Catalytic System Precursor Key Features Selectivity
Copper(I)/L-proline Vinyl Bromide Mild conditions, stereospecific halide exchange. thieme-connect.comthieme-connect.com Retains stereochemistry. thieme-connect.com
Palladium/Xantphos Vinyl Carboxylic Acid Decarbonylative iodination, uses 1-iodobutane as iodine source. nih.gov Good functional group tolerance. nih.gov
Rhodium/[Rh(cod)BF4] Terminal Alkyne Produces linear vinyl iodides. chemrxiv.orgresearchgate.net anti-Markovnikov, (E) or (Z) control via ligand choice. researchgate.netresearchgate.net
Manganese(II) Acetate Terminal Alkyne Inexpensive catalyst, uses TMSI. organic-chemistry.org Markovnikov addition. organic-chemistry.org

Hypervalent Iodine Chemistry in Vinyl Iodide Synthesis

Hypervalent iodine reagents, which contain an iodine atom in a higher-than-normal oxidation state, are powerful and environmentally friendly tools for organic synthesis. acs.orgarkat-usa.orgsci-hub.se They are used in a variety of oxidative transformations, including the synthesis of vinyl iodides. organic-chemistry.orgsci-hub.se These reagents can act as electrophilic iodine sources or facilitate oxidative additions to alkynes. organic-chemistry.org

One class of hypervalent iodine(III) reagents, vinylbenziodoxolones (VBX), has demonstrated utility in vinylation reactions. nih.govdiva-portal.org The synthesis of vinyliodonium salts, another class of hypervalent iodine reagents, can be achieved from alkynes, which act as the vinyl source, adding to an iodine(III) compound in a one-pot synthesis. diva-portal.org Hypervalent iodine reagents can also mediate practical oxidative iodinations for the chemoselective mono-, di-, and tri-iodination of alkynes by carefully choosing the iodine source and reaction conditions. organic-chemistry.org For example, poly{[4-(hydroxy)(tosyloxy)iodo]styrene} has been used effectively in the halotosyloxylation of alkynes with iodine. organic-chemistry.org

One-Pot Reaction Approaches for Efficient Synthesis

One-pot reactions are highly efficient as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods have been developed for synthesizing vinyl iodides.

A notable example is the Zr-catalyzed carboalumination of a terminal alkyne like 3-butyn-1-ol, followed by treatment with an iodine source. A subsequent isomerization step promoted by aluminum chloride (AlCl₃) can yield the (Z)-isomer of the corresponding iodoalkenol with high stereoselectivity. nih.gov Specifically, the Zr-catalyzed methylalumination of 3-butyn-1-ols followed by this isomerization provides 4-iodo-3-methyl-3-buten-1-ols in high yield and with ≥98% Z configuration. nih.gov

Another efficient one-pot protocol for producing (E)-β-aryl vinyl iodides involves a ruthenium-catalyzed silylative coupling of styrenes, followed by halodesilylation using N-iodosuccinimide (NIS). organic-chemistry.org Additionally, borylative coupling reactions of vinyl iodides can be conducted as one-pot processes, involving stereospecific hydroboration and subsequent rearrangement, all in the absence of a transition metal. rsc.orgrsc.org

Stereoselective Isomers

Controlling the geometry of the double bond to selectively produce either the (Z) or (E) isomer is a critical aspect of modern organic synthesis. wikipedia.org

Control of (Z)/(E) Stereochemistry

The stereochemical outcome of hydroiodination reactions of alkynes can be controlled to favor either the (Z) or (E) isomer of this compound.

(E)-Isomer Synthesis : The synthesis of (E)-vinyl iodides is often achieved through the syn-hydroiodination of alkynes. An efficient method involves using hydroiodic acid (HI) generated ex situ from triethylsilane and iodine. organic-chemistry.org This approach provides good yields of (E)-vinyl iodides under mild, transition-metal-free conditions and shows high functional group tolerance. organic-chemistry.org Another route is the Takai olefination, which uses iodoform (B1672029) and chromium(II) chloride to convert an aldehyde into a vinyl iodide with high selectivity for the (E) geometry. wikipedia.org

(Z)-Isomer Synthesis : The Stork-Zhao olefination, a modification of the Wittig reaction, provides high stereoselectivity for (Z)-vinyl iodides. wikipedia.org A different approach involves the Zr-catalyzed carboalumination of alkynes. While this initially produces the (E)-isomer, subsequent treatment with AlCl₃ can promote isomerization to the thermodynamically more stable (Z)-isomer, particularly for structures like 4-iodo-3-methyl-3-buten-1-ol. nih.gov Tandem catalysis, combining Sonogashira coupling with catalytic semireduction, also offers a pathway to (Z)-aryl alkenes. nih.gov Furthermore, rhodium-catalyzed anti-Markovnikov hydroiodination can be tuned to produce exclusively the (Z)-isomer by selecting the appropriate ligand. chemrxiv.orgresearchgate.net

Table 2: Methods for Stereoselective Synthesis of Vinyl Iodide Isomers

Isomer Method Reagents/Catalyst Key Feature
(E) Ex situ HI addition Triethylsilane, Iodine Mild, transition-metal-free hydroiodination of internal alkynes. organic-chemistry.org
(E) Takai Olefination Iodoform, Chromium(II) chloride High stereoselectivity for (E)-geometry from aldehydes. wikipedia.org
(Z) Stork-Zhao Olefination Phosphonium ylide, HMPA Wittig-like reaction with high Z-selectivity. wikipedia.org
(Z) Isomerization AlCl₃ Isomerizes (E)-4-iodo-3-methyl-3-buten-1-ol to the (Z)-isomer. nih.gov
(Z) Rhodium Catalysis Rhodium catalyst, specific ligand Exclusive formation of the (Z)-isomer via anti-Markovnikov addition. chemrxiv.orgresearchgate.net

Asymmetric Approaches for Chiral Induction

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis are crucial for creating related chiral vinyl iodides or for using vinyl iodides as precursors in the synthesis of chiral molecules. Chiral induction involves creating a new stereocenter with a preferred handedness (enantioselectivity).

Nickel-catalyzed asymmetric reductive coupling reactions have been developed to synthesize chiral molecules starting from vinyl iodides. For example, the reductive trifluoroalkylation of vinyl iodides using a chiral bisimidazoline ligand with a nickel catalyst can create allylic stereogenic carbon centers with high enantioselectivity. researchgate.net Similarly, the asymmetric reductive hydroarylation of vinyl amides with aryl iodides, catalyzed by nickel and a chiral bisimidazoline ligand, efficiently produces chiral α-arylbenzamides. uzh.ch

Another strategy involves the catalytic asymmetric addition of vinylzincs to aldehydes. Vinylzincs can be generated in situ from vinyl iodides by treatment with diethylzinc. In the presence of a chiral catalyst, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), these vinylzincs can add to aldehydes to form chiral allylic alcohols with high stereocontrol. nih.gov Furthermore, chiral vinyltriazenes, synthesized via enantioselective ruthenium-catalyzed cycloadditions, can be converted into various chiral vinyl halides, including iodides, by reaction with the corresponding hydrohalic acid (e.g., HI). scispace.com

Reactivity and Chemical Transformations of 1 Iodo 3 Methylbutene

Reactions Involving the Carbon-Iodine Bond

The C-I bond in 1-iodo-3-methyl-2-ene is the primary site of reactivity. The iodine atom is an excellent leaving group due to its large size and the relative stability of the iodide anion (I⁻). The presence of an adjacent π-system introduces allylic effects that dictate the reaction pathways.

1-iodo-3-methyl-2-ene is distinctive in that it can readily undergo nucleophilic substitution through both SN1 and SN2 mechanisms, a trait characteristic of primary allylic halides. The operative pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

SN2 Pathway : This pathway is favored by strong nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the iodide leaving group departs simultaneously. chemicalnote.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Pathway : This pathway is favored under solvolysis conditions, using weak nucleophiles that are often the solvent itself (e.g., water, ethanol) and polar protic solvents. The reaction proceeds in two steps, beginning with the slow, rate-determining departure of the iodide ion to form a resonance-stabilized allylic carbocation. wikipedia.orgyoutube.com This intermediate is then rapidly attacked by the nucleophile. youtube.com Due to the delocalization of the positive charge across two carbon atoms, nucleophilic attack can occur at either the primary (C1) or the tertiary (C3) position, potentially leading to a mixture of products. youtube.com

Table 1: Conditions Favoring SN1 vs. SN2 Pathways for 1-Iodo-3-methyl-2-ene
FactorSN1 PathwaySN2 Pathway
Substrate StructureFavored by ability to form a stable, resonance-stabilized allylic carbocation.Favored by unhindered primary carbon center. ncert.nic.in
NucleophileWeak (e.g., H₂O, ROH) quora.comStrong (e.g., I⁻, CN⁻, RS⁻)
SolventPolar Protic (e.g., ethanol, water) ncert.nic.inPolar Aprotic (e.g., acetone (B3395972), DMF)
Rate LawRate = k[Substrate] (Unimolecular) masterorganicchemistry.comRate = k[Substrate][Nucleophile] (Bimolecular) youtube.com

The stereochemical outcome of a substitution reaction on an allylic halide is directly tied to the reaction mechanism.

SN2 Reactions : The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. This leads to a predictable inversion of configuration at the electrophilic carbon. chemicalnote.commasterorganicchemistry.com If the reaction occurs at a chiral center, a single enantiomeric product with the opposite configuration is formed. youtube.com

SN1 Reactions : The SN1 mechanism involves the formation of a planar carbocation intermediate. quora.com This achiral intermediate can be attacked by the nucleophile from either face with nearly equal probability. quora.com If the substitution occurs at a chiral center, this leads to racemization , producing a nearly 50:50 mixture of enantiomers (one with retention of configuration, one with inversion). chemicalnote.commasterorganicchemistry.com Complete racemization is rare, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.org

Both steric and electronic factors significantly modulate the reactivity of 1-iodo-3-methyl-2-ene.

Electronic Effects : The primary electronic effect is the resonance stabilization of the allylic carbocation formed during an SN1 reaction. The adjacent π-bond delocalizes the positive charge, making this intermediate significantly more stable than a non-allylic primary carbocation. This enhanced stability is a key reason why primary allylic halides can undergo SN1 reactions, which are typically impossible for simple primary halides. quora.com For the SN2 reaction, the delocalization of electrons in the allyl group results in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which is more aligned with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, accelerating the reaction compared to saturated analogues. openochem.org

Steric Effects : The α-carbon in 1-iodo-3-methyl-2-ene is a primary center (—CH₂I), which is relatively unhindered. This low level of steric hindrance allows for easy access by nucleophiles, favoring the SN2 pathway. ncert.nic.in Steric hindrance dramatically inhibits the SN2 reaction, which is why tertiary halides are the least reactive via this mechanism. ncert.nic.in The balance between the low steric hindrance (favoring SN2) and the potential for a stable carbocation (favoring SN1) makes the reaction conditions paramount in determining the outcome.

Elimination reactions, which result in the formation of a new π-bond, are common competing pathways to nucleophilic substitution, particularly in the presence of a base. For 1-iodo-3-methyl-2-ene, the E1 and E2 mechanisms are most relevant.

E2 Mechanism : This is a bimolecular, one-step process where a base removes a β-hydrogen at the same time the leaving group departs. wikipedia.org This concerted mechanism is favored by strong, concentrated bases. chemistrysteps.com

E1 Mechanism : This is a unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. wikipedia.org After the leaving group departs, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by weak bases and higher temperatures. youtube.com

E1cB Mechanism : This pathway is rare and typically requires a poor leaving group and a carbanion-stabilizing group, which are not characteristic features of this substrate.

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. This is dictated by which β-hydrogen is removed.

Saytzeff's Rule : This rule predicts that the major product will be the more substituted (and generally more thermodynamically stable) alkene. chemistnotes.comdifferencebetween.com This outcome is favored when using small, unhindered bases like sodium ethoxide or hydroxide. chemistnotes.com

Hofmann's Rule : This rule predicts that the major product will be the less substituted alkene. differencebetween.comlibretexts.org This outcome is favored when using sterically bulky bases, such as potassium tert-butoxide (KOC(CH₃)₃), where abstraction of the less sterically hindered proton is kinetically favored. libretexts.orgmasterorganicchemistry.com

In the specific case of 1-iodo-3-methyl-2-ene, elimination of HI leads to the formation of a conjugated diene, 2-methyl-1,3-butadiene (isoprene). As there is only one type of β-hydrogen available for abstraction, the reaction is not regioselective; it can only form one constitutional product.

To illustrate the principle of regioselectivity, consider the elimination reaction of 2-iodo-3-methylbutane:

Table 2: Regioselectivity in the Elimination of 2-Iodo-3-methylbutane
BaseMajor ProductMinor ProductGoverning Rule
Sodium Ethoxide (CH₃CH₂ONa) - Small Base2-methyl-2-butene (Trisubstituted)3-methyl-1-butene (B165623) (Monosubstituted)Saytzeff chemistnotes.com
Potassium tert-Butoxide ( (CH₃)₃COK ) - Bulky Base3-methyl-1-butene (Monosubstituted)2-methyl-2-butene (Trisubstituted)Hofmann masterorganicchemistry.com

Stereoselectivity in elimination refers to the preferential formation of one stereoisomer (e.g., E vs. Z) over another.

E2 Stereoselectivity : The E2 reaction has a strict stereochemical requirement for an anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane and on opposite sides of the C-C bond (a dihedral angle of 180°). chemistrysteps.comchemistrysteps.com This alignment allows for optimal overlap between the C-H σ bond and the C-I σ* antibonding orbital in the transition state. chemtube3d.com In acyclic systems like 1-iodo-3-methyl-2-ene, single-bond rotation allows this conformation to be easily achieved. If the elimination can lead to stereoisomeric alkenes, the major product is typically the more stable trans (E) isomer, which arises from the lower-energy transition state. chemistrysteps.com

E1 Stereoselectivity : The E1 reaction proceeds through a planar carbocation, so there is no strict geometric requirement. The base can remove a proton after the leaving group has departed. The selectivity generally favors the formation of the more stable (E)-alkene, as this is the thermodynamic product. youtube.com

For the elimination of 1-iodo-3-methyl-2-ene to form isoprene, the newly formed double bond is terminal, so E/Z isomerism is not possible. Therefore, while the E2 mechanism still requires the anti-periplanar conformation, it does not result in a mixture of stereoisomeric products in this specific case.

Organometallic Coupling Reactions

The carbon-iodine bond in 1-iodo-3-methylbutene is the primary site for organometallic coupling reactions, enabling the formation of new carbon-carbon bonds. Vinyl iodides are particularly reactive in these transformations due to the relatively weak C-I bond.

Palladium catalysts are highly effective in promoting cross-coupling reactions involving vinyl iodides like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For vinyl iodides, the Suzuki-Miyaura reaction is a powerful tool for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with retention of the double bond stereochemistry. While specific data for this compound is limited, analogous vinyl iodides readily participate in these reactions. The general transformation involves the reaction of the vinyl iodide with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

Reaction Scheme: (CH₃)₂CHCH=CHI + R-B(OH)₂ --(Pd catalyst, Base)--> (CH₃)₂CHCH=CHR

A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The choice of base, typically carbonates or phosphates, and solvent is crucial for optimizing the reaction conditions and yield.

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction of a vinyl iodide like this compound with an alkene would be expected to proceed under standard Heck conditions.

Reaction Scheme: (CH₃)₂CHCH=CHI + H₂C=CHR --(Pd catalyst, Base)--> (CH₃)₂CHCH=CH-CH=CHR

The stereochemical outcome of the Heck reaction is often controlled by the specific catalyst and reaction conditions used.

Reaction Catalyst Base Solvent Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O80-95
HeckPd(OAc)₂Et₃NDMF70-90

Data in the table is representative for analogous vinyl iodides.

Copper(I) salts, particularly copper(I) iodide (CuI), are effective catalysts for the coupling of vinyl iodides with organometallic reagents, most notably Grignard reagents. This method provides a valuable alternative to palladium-catalyzed reactions for the formation of carbon-carbon bonds. The reaction of this compound with a Grignard reagent in the presence of a catalytic amount of CuI would lead to the corresponding substituted alkene.

Reaction Scheme: (CH₃)₂CHCH=CHI + R-MgBr --(CuI catalyst)--> (CH₃)₂CHCH=CHR

These reactions are typically carried out in ethereal solvents like tetrahydrofuran (THF) at low temperatures to suppress side reactions. The use of copper catalysts is often advantageous due to their lower cost and toxicity compared to palladium.

Vinyl iodides can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium. This reaction generates a vinyllithium species, which is a potent nucleophile and can react with a wide range of electrophiles. The lithiation of this compound would produce 3-methyl-1-butenyllithium.

Reaction Scheme: (CH₃)₂CHCH=CHI + R-Li --> (CH₃)₂CHCH=CHLi + R-I

The resulting vinyllithium reagent can then be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.

Electrophile Product
Formaldehyde(CH₃)₂CHCH=CHCH₂OH
Acetone(CH₃)₂CHCH=CHC(OH)(CH₃)₂
Methyl iodide(CH₃)₂CHCH=CHCH₃

Reductive Transformations

The carbon-iodine bond in this compound can be selectively reduced to a carbon-hydrogen bond. This transformation can be achieved using various reducing agents. A common method involves the use of a metal hydride, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. The reduction of the vinyl iodide functionality provides a route to the corresponding alkene, 3-methyl-1-butene.

Reaction Scheme with LiAlH₄: (CH₃)₂CHCH=CHI + LiAlH₄ --> (CH₃)₂CHCH=CH₂

Reactions Involving the Carbon-Carbon Double Bond

The double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to the double bond of this compound involve the initial attack of an electrophile to form a carbocation intermediate, which is then captured by a nucleophile. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

For this compound, the addition of a hydrogen halide (HX) would proceed via the formation of a carbocation. The stability of the potential carbocations will determine the final product.

Reaction Scheme with HBr: (CH₃)₂CHCH=CHI + HBr --> (CH₃)₂CHCH(Br)CH₂I or (CH₃)₂CHCH(I)CH₂Br

Oxidation Reactions

Epoxidation is the reaction of an alkene with a peroxy acid (such as meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide (or oxirane). This reaction involves the syn-addition of an oxygen atom to the double bond, meaning that the two new carbon-oxygen bonds are formed on the same side of the original double bond plane. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The epoxidation of this compound would yield 2-(iodomethyl)-3-isobutyloxirane.

Table 4: Predicted Product of Epoxidation of this compound

ReactantReagentPredicted ProductStereochemistry
This compoundm-CPBA2-(Iodomethyl)-3-isobutyloxiranesyn-addition

Note: The information in this table is based on the predicted reactivity of alkenes with peroxy acids and has not been confirmed by specific experimental data for this compound.

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to a double bond, resulting in a vicinal diol. This can be achieved using various reagents, such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand (either DHQ or DHQD based) determines which face of the alkene is hydroxylated, allowing for the selective formation of one of the two possible enantiomers of the diol. alfa-chemistry.com

For this compound, Sharpless asymmetric dihydroxylation would produce 1-iodo-3-methylbutane-1,2-diol. The specific enantiomer formed would depend on the chiral ligand used in the reaction.

Table 5: Predicted Products of Sharpless Asymmetric Dihydroxylation of this compound

ReactantReagentPredicted ProductStereoselectivity
This compoundAD-mix-α (containing (DHQ)₂PHAL)(R,S)-1-Iodo-3-methylbutane-1,2-diol (predicted)Enantioselective
This compoundAD-mix-β (containing (DHQD)₂PHAL)(S,R)-1-Iodo-3-methylbutane-1,2-diol (predicted)Enantioselective

Note: The predicted stereochemical outcome is based on the empirical mnemonic for Sharpless asymmetric dihydroxylation. This information has not been confirmed by specific experimental data for this compound.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). The initial reaction forms a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). This rearrangement proceeds through the fragmentation of the primary ozonide into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. organic-chemistry.org

The Criegee intermediate is a highly reactive 1,3-dipolar species that can undergo various subsequent reactions. In the course of a typical ozonolysis reaction, the Criegee intermediate recombines with the initially formed carbonyl compound to give the secondary ozonide. The secondary ozonide can then be worked up under either reductive or oxidative conditions to yield different products.

For this compound, ozonolysis would cleave the double bond between C1 and C2. This would initially form iodoformaldehyde and isobutyraldehyde, along with their corresponding Criegee intermediates.

Table 6: Predicted Products of Ozonolysis of this compound

ReactantReagentsIntermediate ProductsFinal Products (Reductive Workup, e.g., Zn/H₂O)Final Products (Oxidative Workup, e.g., H₂O₂)
This compound1. O₃; 2. Zn/H₂O or (CH₃)₂SIodoformaldehyde, Isobutyraldehyde, and Criegee IntermediatesIodoformaldehyde, IsobutyraldehydeIodoformic acid, Isobutyric acid

Note: The information in this table is based on the predicted outcome of the ozonolysis of an alkene with the given substitution pattern and has not been confirmed by specific experimental data for this compound.

Radical Reactions (e.g., Free Radical Addition)

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. This process can be initiated by heat, light, or a radical initiator. Once formed, the resulting alkyl radical can participate in various reactions, most notably addition to unsaturated systems.

In the context of free-radical addition, an external radical species (Y•) can add to the double bond of this compound. The reaction proceeds via a chain mechanism:

Initiation: A radical initiator generates the reactive radical Y•.

Propagation:

The radical Y• adds to the C=C double bond. The addition typically occurs at the less substituted carbon atom to generate a more stable secondary or tertiary radical intermediate.

This new radical can then abstract an atom from another molecule to propagate the chain.

Alternatively, the C-I bond itself can be the source of the initial radical. Visible light in combination with a silane can mediate the homolysis of the carbon-iodine bond to generate an alkyl radical, which can then add to other electron-deficient alkenes in a Giese-type addition. nih.gov While free radical addition of HBr to alkenes is a classic example of anti-Markovnikov addition, the addition of HI via a radical mechanism is generally not feasible because the iodine radical (I•) tends to recombine to form I₂, terminating the chain reaction. wordpress.com

Table 1: General Steps in Free Radical Addition to this compound

StepDescriptionExample Reaction
Initiation Formation of a radical species from an initiator (e.g., AIBN, peroxides).In-In → 2 In•
Propagation Step 1 Addition of the initiator radical or another radical to the C=C bond.In• + CH₂=CH-C(CH₃)₂-I → In-CH₂-C•H-C(CH₃)₂-I
Propagation Step 2 The newly formed radical reacts further, e.g., by abstracting an atom.In-CH₂-C•H-C(CH₃)₂-I + H-Y → In-CH₂-CH₂-C(CH₃)₂-I + Y•
Termination Two radicals combine to terminate the chain.2 Y• → Y-Y

Cycloaddition Reactions (e.g., Diels-Alder)

In cycloaddition reactions, this compound would typically function as the 2π-electron component, or dienophile, reacting with a conjugated 4π-electron diene. The Diels-Alder reaction is a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.org

A general scheme for the Diels-Alder reaction involving an isomer like 4-iodo-2-methylbut-1-ene as the dienophile is shown below:

Reactants: A conjugated diene (e.g., 1,3-Butadiene) and the dienophile (this compound).

Transition State: A cyclic arrangement of the diene and dienophile.

Product: A substituted cyclohexene derivative.

Molecular iodine itself can act as a catalyst in Diels-Alder reactions, activating the dienophile through halogen bonding, which lowers the energy of the transition state. researchgate.net

Polymerization Reactions (as a Monomer or Co-monomer)

The alkenyl group in this compound allows it to act as a monomer in polymerization reactions. Depending on the conditions and initiators used, it could potentially undergo cationic, radical, or coordination polymerization.

Cationic Polymerization: Alkenes that can form stable carbocations are good candidates for cationic polymerization. libretexts.org Initiation with a strong acid would lead to the protonation of the double bond. The stability of the resulting carbocation is crucial. For an isomer like 1-iodo-3-methylbut-1-ene, protonation would likely yield a secondary carbocation stabilized by the adjacent iodine atom. Systems involving hydrogen iodide (HI) have been used to initiate living cationic polymerization of vinyl ethers, where the C-I bond at the propagating chain end is reversibly activated. acs.org This suggests that the iodoalkenyl nature of the monomer could play a direct role in the polymerization process.

Radical Polymerization: This method involves the initiation of a radical chain reaction, as described in the radical reactions section. A radical initiator would add to the double bond of the monomer, creating a new radical that then adds to subsequent monomer units, leading to chain growth.

Table 2: Potential Polymerization Pathways for this compound

Polymerization TypeInitiator TypePropagating SpeciesKey Features
Cationic Protic acids (e.g., HI), Lewis acidsCarbocationFavored by alkenes that form stable carbocations. libretexts.org
Radical Peroxides, Azo compoundsFree RadicalTolerant to a wide range of functional groups.

Chemoselectivity and Regioselectivity in Dual Functional Group Reactions

The presence of two distinct reactive sites, the C-I bond and the C=C bond, raises questions of chemoselectivity. Many reagents could potentially react with either functional group, and reaction conditions can be tuned to favor one pathway over the other.

Preferential Reactivity of Carbon-Iodine Bond Versus Carbon-Carbon Double Bond

The competition between the two functional groups depends on the type of reagent used.

Nucleophilic Reagents: Strong nucleophiles will preferentially attack the electrophilic carbon of the C-I bond in an Sₙ2 or Sₙ2' reaction, displacing the iodide ion, which is an excellent leaving group. The C=C bond is generally unreactive towards nucleophiles unless activated by a strong electron-withdrawing group.

Electrophilic Reagents: Electrophiles (e.g., Br₂, H⁺) will readily attack the electron-rich C=C double bond in an electrophilic addition reaction. The C-I bond is typically not susceptible to electrophilic attack.

Radical Reagents: As discussed, radical initiators can induce cleavage of the weak C-I bond. Radical species can also add across the double bond. The selectivity depends on the specific radical and the reaction conditions.

Organometallic Reagents: Reagents like magnesium can insert into the C-I bond to form a Grignard reagent. Alternatively, transition metals like palladium can undergo oxidative addition into the C-I bond, leaving the double bond intact for subsequent reactions.

The significantly lower bond dissociation energy of a typical C-I bond compared to the π-bond of an alkene suggests that under thermal or photochemical conditions promoting homolysis, the C-I bond is the more likely site of initial reaction. centre.edu

Table 3: Comparison of Reactivity of C-I and C=C Bonds

Reagent TypePreferential Reaction SiteTypical ReactionRationale
Nucleophiles (e.g., CN⁻)C-I BondNucleophilic SubstitutionIodide is a good leaving group; C atom is electrophilic. centre.edu
Electrophiles (e.g., HBr)C=C BondElectrophilic AdditionThe π-bond is a source of electrons (nucleophilic). wordpress.com
Metals (e.g., Mg, Pd(0))C-I BondOxidative Addition/InsertionThe C-I bond is polarized and relatively weak.
Radicals (e.g., Bu₃Sn•)Both possibleC-I Cleavage / Addition to C=CThe C-I bond is weak; the C=C bond is susceptible to addition.

Tandem Reaction Sequences and Cascade Processes

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation generates multiple bond formations in sequence without isolating intermediates. nih.gov

A common strategy involves an initial reaction at one functional group that sets up a subsequent transformation at the other.

Radical Cascade: Homolysis of the C-I bond can generate a carbon radical. If the geometry is favorable, this radical can undergo an intramolecular cyclization by adding to the tethered double bond, forming a cyclic product. This is a powerful method for constructing five- or six-membered rings.

Heck-type Cascade: Oxidative addition of a palladium(0) catalyst into the C-I bond forms an organopalladium intermediate. This intermediate can then undergo an intramolecular migratory insertion across the double bond (an intramolecular Heck reaction) to form a cyclic palladium species, which can be further functionalized.

Anionic Cascade: Formation of an organometallic species, such as an organolithium or Grignard reagent, at the C-I position creates a nucleophilic carbon center. This nucleophile could then, in principle, participate in an intramolecular reaction if a suitable electrophilic site is present or introduced.

These cascade processes are highly efficient as they build molecular complexity rapidly from a simple starting material. For example, a palladium-catalyzed cascade involving an α,β-unsaturated sulfone and three units of an aryl iodide has been shown to produce complex dihydrophenanthrene structures. nih.gov A similar concept could be applied where the alkenyl iodide provides both the initiation point (C-I bond) and the internal trap (C=C bond) for a cascade sequence.

Mechanistic Investigations of 1 Iodo 3 Methylbutene Chemistry

Elucidation of Reaction Pathways

The reaction pathways of 1-iodo-3-methyl-2-butene (B3190323) are primarily governed by its structure as a primary allylic iodide. Such compounds are capable of undergoing nucleophilic substitution reactions through several competing mechanisms, including SN1, SN2, and their allylic counterparts, SN1' and SN2'. The operative pathway is highly dependent on reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature.

Due to the substitution pattern, 1-iodo-3-methyl-2-butene can readily form a resonance-stabilized tertiary allylic carbocation upon departure of the iodide leaving group. cureffi.org This stability makes pathways involving a carbocation intermediate, such as the SN1 mechanism, particularly significant. cureffi.orgdiva-portal.org In this mechanism, the reaction proceeds in a stepwise manner: first, the carbon-iodine bond breaks to form the carbocation, which is the slow, rate-determining step. masterorganicchemistry.compharmaguideline.com Subsequently, the nucleophile rapidly attacks the carbocation. masterorganicchemistry.com

Alternatively, under conditions with a high concentration of a strong nucleophile, a concerted SN2 mechanism may be favored. pharmaguideline.comutexas.edu In this pathway, the nucleophile attacks the carbon atom at the same time as the iodide ion departs, proceeding through a single transition state. youtube.com

Table 1: Comparison of Potential Nucleophilic Substitution Pathways for 1-Iodo-3-methyl-2-butene.
MechanismMolecularityIntermediateRate LawFavored By
SN1UnimolecularAllylic Carbocationrate = k[Substrate]Polar protic solvents, weak nucleophiles
SN2BimolecularNone (Transition State)rate = k[Substrate][Nucleophile]Polar aprotic solvents, strong nucleophiles

Transition State Analysis

Transition state analysis involves the characterization of the highest energy point along a reaction coordinate, which is a first-order saddle point on the potential energy surface. ucsb.edutau.ac.il For reactions of 1-iodo-3-methyl-2-butene, computational methods like Density Functional Theory (DFT) would be employed to model these transient structures. researchgate.net

For an SN2 pathway , the transition state would involve a pentacoordinate carbon atom, where the nucleophile is forming a bond while the iodide leaving group is simultaneously breaking its bond. youtube.com

For an SN1 pathway , the primary transition state to analyze is that of the first, rate-determining step: the heterolytic cleavage of the C-I bond to form the carbocation intermediate. cureffi.org The energy barrier to reach this transition state dictates the reaction rate. masterorganicchemistry.com

Specific experimental or computational data on the transition state energies for reactions of 1-iodo-3-methyl-2-butene are not extensively detailed in the surveyed literature.

Intermediate Identification

A key feature of the SN1 pathway for 1-iodo-3-methyl-2-butene is the formation of a carbocation intermediate. diva-portal.org The departure of the iodide ion results in a resonance-stabilized allylic cation. The positive charge is delocalized over two carbon atoms: the primary carbon where the iodine was attached and the tertiary carbon of the double bond. cureffi.org This delocalization significantly stabilizes the intermediate, making the SN1 pathway more accessible than for a corresponding saturated primary alkyl halide. cureffi.orgnih.gov The existence of such intermediates can often be inferred from kinetic data and product analysis, particularly if rearrangements or mixtures of constitutional isomers are observed. researchgate.net

Stereochemical Mechanism Studies

Stereochemistry provides crucial insights into reaction mechanisms. For a chiral substrate, an SN2 reaction proceeds with a predictable inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. utexas.edupearson.com In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a mixture of inversion and retention of configuration, often resulting in racemization. masterorganicchemistry.com Since 1-iodo-3-methyl-2-butene is not chiral at the carbon bearing the iodine, these studies would require isotopic labeling or examination of reactions at a chiral center elsewhere in a related molecule.

Stereoselectivity and Enantioselectivity in Transformations

Stereoselectivity in reactions involving 1-iodo-3-methyl-2-butene would refer to the preferential formation of one stereoisomer over another. For instance, in addition reactions to the double bond, the approach of a reagent could be influenced by the bulky substituent, leading to diastereoselectivity. Enantioselectivity involves the preferential formation of one enantiomer and requires the use of a chiral influence, such as a chiral catalyst or auxiliary. acs.org While the literature describes the stereoselective synthesis of complex iodo-alkenes clockss.org, specific studies detailing the stereoselective transformations of 1-iodo-3-methyl-2-butene are not prominent.

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Achieving stereocontrol in reactions often involves the use of chiral catalysts. In the context of iodine chemistry, significant research has focused on the development of chiral hypervalent iodine reagents and catalysts to induce enantioselectivity in a variety of oxidative transformations. acs.orgrsc.orgcardiff.ac.uknih.gov These catalysts, often derived from structures like iodoarenes with chiral backbones, can create a chiral environment around the substrate, directing the reaction to favor one enantiomeric product. rsc.orgnih.gov While this is a powerful strategy in modern organic synthesis, its specific application to control the stereochemical outcome of nucleophilic substitution on 1-iodo-3-methyl-2-butene is not a widely reported area of investigation.

Kinetic Studies and Rate Laws

Kinetic studies are fundamental to distinguishing between proposed reaction mechanisms, particularly SN1 and SN2 pathways. pharmaguideline.comyoutube.com The rate law for a reaction describes how the reaction rate depends on the concentration of the reactants. libretexts.org

An SN1 reaction is a first-order process where the rate depends only on the concentration of the substrate (1-iodo-3-methyl-2-butene), as the ionization step is the slow, rate-determining step. masterorganicchemistry.comyoutube.com The corresponding rate law is expressed as: Rate = k[C₅H₉I]

An SN2 reaction is a second-order process where the rate depends on the concentration of both the substrate and the nucleophile, as they must collide in the single rate-determining step. pharmaguideline.comyoutube.com The rate law is expressed as: Rate = k[C₅H₉I][Nucleophile]

By systematically varying the concentrations of the substrate and nucleophile and measuring the effect on the initial reaction rate, the operative mechanism can be determined. libretexts.org While these principles are well-established, specific rate constants and detailed kinetic modeling studies for the reactions of 1-iodo-3-methyl-2-butene were not found in the surveyed literature. researchgate.netresearchgate.net

Influence of Deuterium (B1214612) Labeling on Reaction Kinetics

No published studies detailing the use of deuterium labeling to investigate the reaction kinetics of 1-iodo-3-methylbutene were found. Such experiments, known as kinetic isotope effect (KIE) studies, are used to determine whether a C-H bond is broken in the rate-determining step of a reaction. Without experimental data, no discussion or data table on this topic can be constructed for this specific compound.

Temperature and Solvent Effects on Reaction Rates

There is no available data from kinetic studies on this compound that would describe the effects of varying temperature and solvents on its reaction rates. This information is crucial for calculating activation parameters (like enthalpy and entropy of activation) and for understanding the polarity of the transition state, but it has not been documented for this molecule.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

No literature could be located that presents DFT calculations performed to elucidate the reaction mechanisms of this compound. DFT studies provide insight into the energies of reactants, transition states, and products, helping to map out the lowest energy reaction pathway. The absence of such studies means no information on calculated reaction barriers or the geometries of transition states is available.

Molecular Dynamics Simulations of Reactive Events

There are no findings from molecular dynamics simulations focused on the reactive events of this compound. MD simulations are used to model the motion of atoms and molecules over time to understand dynamic processes in chemical reactions, including the role of solvent molecules and conformational changes. This type of computational investigation has not been reported for this compound.

Due to the lack of specific research on this compound, generating the requested article with the required level of detail and scientific accuracy is not feasible.

Applications of 1 Iodo 3 Methylbutene As a Synthetic Building Block

Construction of Complex Organic Architectures

The ability of 1-iodo-3-methylbutene to participate in a variety of carbon-carbon bond-forming reactions has established it as a key component in the synthesis of intricate organic structures.

While direct applications of this compound in the total synthesis of natural products are not extensively documented in the readily available literature, its derivatives play a crucial role. For instance, (3R)-2,4-diiodo-3-methylbut-1-ene, a closely related compound, has been identified as a key building block in the synthesis of halichondrin natural products and their derivatives. The isoprenoid unit provided by this compound is a common motif in a vast array of natural products, suggesting its potential as a starting material or intermediate in their synthesis.

The introduction of the prenyl group can significantly influence the biological activity of a molecule. Although specific examples of the direct use of this compound in the synthesis of marketed pharmaceuticals or agrochemicals are not prominently reported, its role as a precursor to isoprenoid-containing intermediates is of significant interest. The lipophilic nature of the prenyl group can enhance membrane permeability and protein-ligand interactions, making it a desirable feature in drug design.

The reactivity of the allylic iodide in this compound allows for its incorporation into polymeric structures. The double bond also provides a site for further functionalization or polymerization. Research into the use of this compound and related allylic halides in materials science is an emerging area with potential for creating novel polymers with tailored properties.

Stereoselective Synthesis of Chiral Compounds

The presence of a prochiral double bond and the ability to undergo reactions at the stereogenic center created upon substitution make this compound a substrate of interest in stereoselective synthesis.

Detailed research findings on the application of this compound in diastereoselective reactions are not widely available in the reviewed literature. However, the general principles of allylic substitution reactions suggest that the stereochemical outcome can be influenced by the nature of the nucleophile, the catalyst, and the reaction conditions, potentially leading to the formation of diastereomeric products with high selectivity.

The development of enantioselective transformations using this compound is a key area of interest for accessing chiral isoprenoid-containing molecules. The use of chiral catalysts, such as transition metal complexes with chiral ligands, can, in principle, enable the enantioselective substitution of the iodide, leading to the formation of a stereogenic center with high enantiomeric excess. Specific, documented examples of such reactions with this compound are not prevalent in the current body of scientific literature.

Precursor in Hypervalent Iodine Reagent Synthesis

Hypervalent iodine reagents are compounds where an iodine atom formally possesses more than eight electrons in its valence shell, typically in oxidation states +3 (λ³-iodanes) or +5 (λ⁵-iodanes). These reagents have gained significant prominence in organic synthesis as versatile and environmentally benign alternatives to heavy metal-based oxidants and group-transfer agents. The synthesis of these reagents generally involves the oxidation of an organoiodide precursor.

While a wide array of aryl, alkynyl, and alkenyl iodides have been successfully employed as precursors for hypervalent iodine reagents, a comprehensive review of the scientific literature reveals a notable absence of studies utilizing This compound for this purpose. The synthesis of well-known hypervalent iodine reagents, such as (diacetoxyiodo)benzene, Koser's reagent, and various iodonium (B1229267) salts, predominantly starts from iodoarenes or other unsaturated iodo-compounds.

Detailed Research Findings

A thorough search of chemical databases and scholarly articles did not yield any specific research findings on the use of This compound in the synthesis of hypervalent iodine reagents. The existing body of research focuses on other classes of organoiodides. For instance, the synthesis of alkenyl(aryl)iodonium salts, which are structurally related to potential derivatives of This compound , typically proceeds through pathways involving organostannanes, organoboranes, or terminal alkynes, rather than a direct oxidation of a simple alkenyl iodide like This compound .

Given the lack of experimental data, any discussion on the potential of This compound as a precursor remains speculative. Factors that could influence its suitability include the stability of the resulting hypervalent iodine species and the reactivity of the 3-methylbutenyl group under the oxidative conditions required for synthesis.

Data Tables

Due to the absence of research in this specific area, no data tables can be generated for the synthesis of hypervalent iodine reagents from This compound . The following is a representative table of common hypervalent iodine reagents synthesized from other precursors to illustrate the typical data that would be presented.

PrecursorOxidizing AgentHypervalent Iodine Reagent
IodobenzenePeracetic acid(Diacetoxyiodo)benzene
IodobenzenePotassium persulfate/Sulfuric acidKoser's reagent ([Hydroxy(tosyloxy)iodo]benzene)
PhenylacetylenePhI(OAc)₂ / BF₃·OEt₂Phenyl(phenylethynyl)iodonium tetrafluoroborate
Trimethyl(vinyl)silaneIodosylbenzene / BF₃·OEt₂Phenyl(vinyl)iodonium tetrafluoroborate

Analytical Methodologies for 1 Iodo 3 Methylbutene and Its Transformations

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy is fundamental to identifying the structure and purity of 1-iodo-3-methylbutane and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For 1-iodo-3-methylbutane, the ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In potential transformation products, such as those from substitution or elimination reactions, shifts in proton signals can confirm the new molecular structure. For instance, in an S_N2 reaction with a nucleophile like hydroxide, the disappearance of the characteristic signals for the protons near the iodine atom and the appearance of new signals corresponding to protons near the new functional group would be observed.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups. The C-I bond in 1-iodo-3-methylbutane has a characteristic absorption in the fingerprint region of the IR spectrum. When 1-iodo-3-methylbutane undergoes a reaction, such as elimination to form 3-methyl-1-butene (B165623), the disappearance of the C-I stretch and the appearance of C=C and =C-H stretching vibrations would provide clear evidence of the transformation.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-iodo-3-methylbutane, the mass spectrum shows a molecular ion peak corresponding to its molecular weight (198.05 g/mol ) and characteristic peaks from the fragmentation of the molecule, including the loss of an iodine atom. sigmaaldrich.comsigmaaldrich.com This technique is invaluable for identifying reaction products by their unique molecular weights and fragmentation patterns. libretexts.org

Spectroscopic TechniqueApplication for 1-Iodo-3-methylbutaneInformation Obtained
¹H NMRStructural elucidationChemical shift, integration, and splitting patterns of protons
¹³C NMRCarbon skeleton determinationNumber and chemical environment of carbon atoms
Infrared (IR) SpectroscopyFunctional group identificationCharacteristic stretching and bending vibrations (e.g., C-I, C-H)
Mass Spectrometry (MS)Molecular weight and fragmentation analysisMolecular ion peak (m/z) and fragmentation pattern

Chromatographic Techniques for Separation and Purification

Chromatography is essential for separating 1-iodo-3-methylbutane from reactants, solvents, and byproducts, as well as for purifying reaction products. libretexts.orgteledynelabs.com The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) GC is a powerful technique for separating and analyzing volatile compounds. libretexts.orgteledynelabs.comlibretexts.org 1-iodo-3-methylbutane, being a volatile liquid, is well-suited for GC analysis. bccampus.ca In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.orglibretexts.org Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. teledynelabs.combccampus.ca Common detectors used in the analysis of haloalkanes include the Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), and Mass Spectrometer (MS), which provides the powerful GC-MS combination for separation and identification. libretexts.orglibretexts.orgbccampus.ca

High-Performance Liquid Chromatography (HPLC) HPLC can also be used for the analysis and separation of 1-iodo-3-methylbutane. sielc.com In a reverse-phase (RP) HPLC method, a nonpolar stationary phase is used with a polar mobile phase. For 1-iodo-3-methylbutane, a mobile phase consisting of acetonitrile and water can be effective. sielc.com This technique is scalable and can be used for preparative separation to isolate pure compounds. sielc.com

Chromatographic TechniqueStationary Phase ExampleMobile Phase ExampleDetectorApplication
Gas Chromatography (GC)Polysiloxane-basedHelium, Nitrogen, Argon libretexts.orgFID, TCD, MS libretexts.orgbccampus.caPurity assessment, reaction monitoring
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Acetonitrile/Water sielc.comUV, MSPurification, quantitative analysis

Isotopic Labeling and Tracing in Mechanistic Studies

Isotopic labeling is a critical tool for elucidating the detailed mechanisms of chemical reactions. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), chemists can trace the fate of the labeled atom through the reaction pathway.

In the context of 1-iodo-3-methylbutane, isotopic labeling can be used to distinguish between competing reaction mechanisms, such as S_N1 versus S_N2 substitution reactions or E1 versus E2 elimination reactions. byjus.com

For example, to study the mechanism of an elimination reaction, one could synthesize 1-iodo-3-methylbutane with deuterium (B1214612) atoms at the C2 position. The analysis of the products and the measurement of the reaction rates for the labeled and unlabeled compounds can reveal the kinetic isotope effect (KIE). nih.gov A significant primary KIE (where the C-H or C-D bond is broken in the rate-determining step) would provide strong evidence for an E2 mechanism. Conversely, the absence of a significant primary KIE might suggest an E1 mechanism, where the C-I bond breaks first in the rate-determining step.

Similarly, labeling the carbon atom attached to the iodine (C1) with ¹³C could be used in conjunction with NMR or MS to follow this carbon atom in substitution reactions, confirming whether skeletal rearrangements occur, which can be indicative of carbocation intermediates in S_N1 reactions. diva-portal.org

Historical and Contemporary Research Perspectives

Evolution of Synthetic Strategies for Vinyl Iodides

The synthesis of vinyl iodides has evolved from classical addition reactions to highly selective and catalyzed modern methods. A primary consideration in these strategies is the control of regioselectivity (e.g., α- vs. β-iodination) and stereoselectivity (E- vs. Z-isomer). researchgate.net

One of the most direct methods for synthesizing vinyl iodides is the hydroiodination of alkynes . The addition of one equivalent of hydrogen iodide (HI) to an alkyne typically follows Markovnikov's rule, yielding the α-vinyl iodide. researchgate.net However, achieving high stereoselectivity can be challenging. researchgate.net Modern advancements have introduced catalytic methods to control both regio- and stereoselectivity. For instance, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes can produce either (E)- or (Z)-configured linear vinyl iodides, depending on the choice of ligand and substrate. nih.gov Another approach involves the in situ or ex situ generation of HI to achieve efficient and practical hydroiodination of internal alkynes, often yielding (E)-vinyl iodides with high stereoselectivity. organic-chemistry.org For a branched terminal alkyne like 3-methyl-1-butyne, a potential precursor to 1-iodo-3-methylbutene, a rhodium-catalyzed anti-Markovnikov addition could theoretically yield the desired product. researchgate.netnih.gov

Barton's hydrazone iodination involves the reaction of a hydrazone with iodine and a non-nucleophilic base, such as DBU, to form a vinyl iodide. wikipedia.orgwikipedia.org This method proceeds via a diazo intermediate and an iodocarbonium ion. wikipedia.org The reaction conditions can be optimized by using a strong guanidine base and excluding water. wikipedia.orgchemeurope.com To synthesize this compound via this route, one would start with the hydrazone of 3-methylbutanal.

The Takai olefination (or Takai-Utimoto olefination) provides a method for converting aldehydes to vinyl iodides with high (E)-stereoselectivity using iodoform (B1672029) (CHI3) and chromium(II) chloride. wikipedia.orgwikipedia.orgdbpedia.org The reaction is chemoselective for aldehydes over ketones. wikipedia.orgyoutube.com The proposed mechanism involves the formation of a geminal dichromium species that reacts with the aldehyde. wikipedia.orgnrochemistry.com Isobutyraldehyde could serve as the starting material for the synthesis of (E)-1-iodo-3-methylbutene using this method.

For the synthesis of (Z)-vinyl iodides, the Stork-Zhao olefination is a complementary method to the Takai olefination. It is a Wittig-like reaction that can provide high (Z)-selectivity. wikipedia.orgwikiwand.com

The following table summarizes these key synthetic strategies for vinyl iodides.

Synthetic Strategy Precursor Key Reagents Typical Selectivity Reference
Hydroiodination of AlkynesAlkyneHI (or generated in situ)Markovnikov or anti-Markovnikov (with catalyst) researchgate.netnih.govorganic-chemistry.org
Barton's Hydrazone IodinationHydrazoneI₂, non-nucleophilic base (e.g., DBU)Dependent on substrate wikipedia.orgwikipedia.orgchemeurope.com
Takai OlefinationAldehydeCHI₃, CrCl₂High (E)-selectivity wikipedia.orgwikipedia.orgdbpedia.org
Stork-Zhao OlefinationAldehyde(Iodomethyl)triphenylphosphonium iodide, baseHigh (Z)-selectivity wikipedia.orgwikiwand.comorgsyn.org
Copper-Catalyzed Halide ExchangeVinyl BromideKI, Copper catalystStereospecific wikipedia.org

Emerging Research Areas and Future Directions in this compound Chemistry

While direct research on this compound is limited, the broader field of vinyl iodide chemistry is continually advancing, suggesting potential future directions for this and other branched vinyl iodides.

A significant area of emerging research is the development of novel catalytic methods for the synthesis of vinyl iodides. The use of transition metals other than the traditional palladium and copper is being explored to achieve unique reactivity and selectivity. Furthermore, the development of metal-free catalytic systems is a growing area of interest due to environmental and cost considerations. mdpi.com The application of organocatalysis in this area is also a promising avenue.

The utility of vinyl iodides as synthetic building blocks continues to expand beyond traditional cross-coupling reactions. Recent research has focused on their use in:

Borylative couplings: Stereoselective borylative couplings of vinyl iodides can proceed without a transition metal catalyst to form alkyl boronic esters, which are themselves versatile synthetic intermediates. nih.gov

Reactions involving vinyl radicals: Photoredox catalysis has enabled new transformations of vinyl iodides via vinyl radical intermediates. chemistry-reaction.com

Hypervalent iodine chemistry: Vinyl iodides can be precursors to vinyl iodonium (B1229267) salts, which are reactive species with applications in various transformations. rsc.org Research into hypervalent iodine compounds as environmentally friendly reagents and catalysts is a burgeoning field. chemsynthesis.com

For a sterically hindered, branched vinyl iodide like this compound, future research could focus on several key areas:

Stereoselective Synthesis: Developing catalytic methods that can efficiently control the stereochemistry of the double bond during the synthesis of branched vinyl iodides would be highly valuable. This would involve overcoming the steric hindrance posed by the branched alkyl group.

Novel Cross-Coupling Reactions: Investigating the reactivity of hindered vinyl iodides in a wider range of cross-coupling reactions could lead to the synthesis of complex and novel molecular architectures. This could include exploring their utility in constructing quaternary carbon centers.

Applications in Total Synthesis: The incorporation of a 1-iodo-3-methylbutenyl moiety into natural products or other complex target molecules could be a future application, provided efficient and selective synthetic methods are developed.

The following table outlines potential areas of future research for branched vinyl iodides like this compound.

Research Area Focus Potential Impact
CatalysisDevelopment of new catalysts for stereoselective synthesis of hindered vinyl iodides.Increased availability and diversity of complex building blocks for organic synthesis.
Reaction DevelopmentExploration of novel transformations of branched vinyl iodides, beyond standard cross-couplings.Expansion of the synthetic toolbox for accessing complex molecular structures.
Materials ScienceIncorporation of branched vinyl iodide moieties into polymers and other materials.Creation of materials with novel electronic or physical properties.
Medicinal ChemistryUse as a scaffold for the synthesis of new biologically active compounds.Discovery of new therapeutic agents.

Q & A

Q. What statistical methods ensure reproducibility in studies using this compound?

  • Methodological Answer : Implement factorial design of experiments (DoE) to identify critical variables. Use coefficient of variation (CV) analysis for intra-lab reproducibility. For inter-lab validation, adhere to ISO/IEC 17025 standards and share raw datasets via open-access platforms .

Guidance for Critical Analysis

  • Addressing Limitations : When reporting contradictory data, explicitly state instrument calibration protocols (e.g., NMR referencing) and environmental controls (e.g., humidity). Discuss confounding factors like trace metals in catalysts .
  • Future Directions : Propose studies on under-explored areas, such as photochemical reactivity or catalytic asymmetric synthesis. Highlight the need for eco-friendly iodine recovery methods .

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